molecular formula C19H17FN8O3 B5992631 2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-N'-[(E)-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE]ACETOHYDRAZIDE

2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-N'-[(E)-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE]ACETOHYDRAZIDE

Cat. No.: B5992631
M. Wt: 424.4 g/mol
InChI Key: GEMRQMMWCHIEKF-QPJQQBGISA-N
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Description

2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-N’-[(E)-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a purine base linked to a pyrazole ring through an acetic hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-N’-[(E)-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Purine Base: The purine base can be synthesized through the condensation of guanine derivatives with appropriate aldehydes under acidic conditions.

    Attachment of the Pyrazole Ring: The pyrazole ring is introduced via a cyclization reaction involving hydrazine derivatives and 4-fluorophenyl ketones.

    Formation of the Acetic Hydrazide Moiety: The final step involves the condensation of the purine-pyrazole intermediate with acetic hydrazide under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the purine and pyrazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the purine base, resulting in the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-N’-[(E)-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to nucleotides.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The purine base can mimic natural nucleotides, allowing the compound to inhibit enzyme activity by competing with natural substrates. The pyrazole ring and fluorophenyl group contribute to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETIC ACID: Similar purine base but lacks the pyrazole ring and fluorophenyl group.

    1-(7-(2-(BENZO[D]THIAZOL-2-YLTHIO)ETHYL)-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)PIPERIDINE-4-CARBOXAMIDE: Contains a different substituent on the purine base.

Uniqueness

The uniqueness of 2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-N’-[(E)-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE]ACETOHYDRAZIDE lies in its combination of a purine base with a pyrazole ring and a fluorophenyl group, which imparts unique chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(E)-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN8O3/c1-26-17-16(18(30)27(2)19(26)31)28(10-21-17)9-14(29)24-22-7-12-8-23-25-15(12)11-3-5-13(20)6-4-11/h3-8,10H,9H2,1-2H3,(H,23,25)(H,24,29)/b22-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMRQMMWCHIEKF-QPJQQBGISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NN=CC3=C(NN=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N/N=C/C3=C(NN=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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